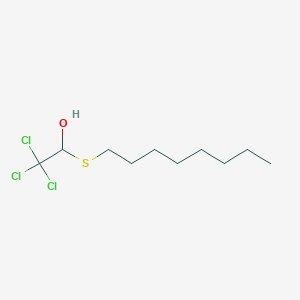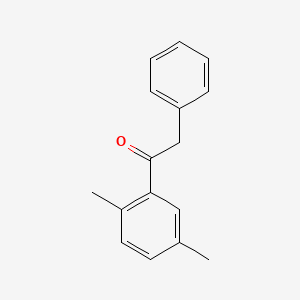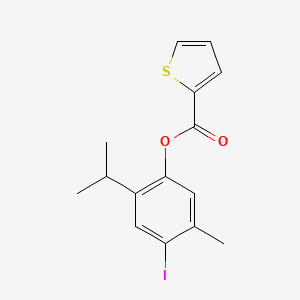![molecular formula C36H68N2O B14666991 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one CAS No. 51210-32-3](/img/structure/B14666991.png)
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple nitrogen atoms and a long aliphatic chain contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH) to produce a mixture of intermediate compounds . This mixture is then subjected to further reactions, including acylation and alkylation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The sterically hindered nitrogen atoms in the spirocyclic structure can participate in substitution reactions, leading to the formation of derivatives such as 7-cyano-, 7-nitroso-, 7-sulfenyl-, and 7-chloro-compounds.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminum hydride (LAH) for reduction and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
1-(7,15-Diazadispiro[515~8~
Mechanism of Action
The mechanism of action of 1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
7,15-Diazadispiro[5.1.5.3]hexadecane: A related compound with a similar spirocyclic structure but different functional groups.
14-Imino-7,15-diazadispiro[5.1.5.3]hexadecane: Another derivative with an imino group, showing different reactivity and applications.
14-Oxo-7,15-diazadispiro[5.1.5.3]hexadecane: A derivative with an oxo group, used in various chemical and biological studies.
Uniqueness
1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one is unique due to its long aliphatic chain and specific functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
51210-32-3 |
|---|---|
Molecular Formula |
C36H68N2O |
Molecular Weight |
544.9 g/mol |
IUPAC Name |
1-(7,15-diazadispiro[5.1.58.36]hexadecan-15-yl)docosan-1-one |
InChI |
InChI=1S/C36H68N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-27-34(39)38-32-35(28-23-20-24-29-35)37-36(33-38)30-25-21-26-31-36/h37H,2-33H2,1H3 |
InChI Key |
LMQMQQABQYHOKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


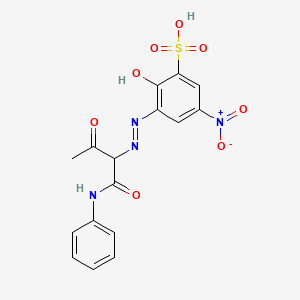
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
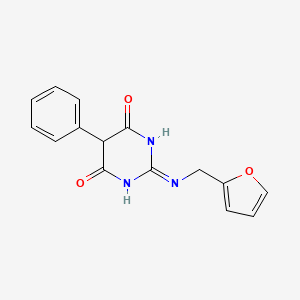


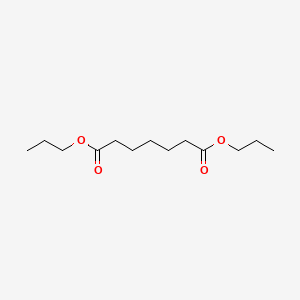
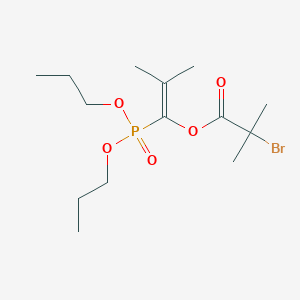


![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
